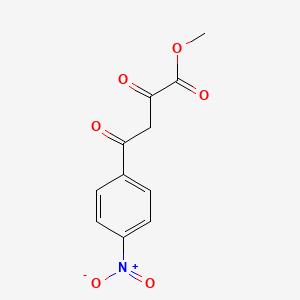

Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-2-4-8(5-3-7)12(16)17/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRICHRWYJZLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308735 | |

| Record name | methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39757-36-3 | |

| Record name | Methyl 4-nitro-α,γ-dioxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39757-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 208709 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039757363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39757-36-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, a β-ketoester, is a valuable building block in synthetic organic and medicinal chemistry. Its structure, featuring a reactive 1,3-dicarbonyl moiety and a nitro-substituted aromatic ring, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and the acidity of the benzylic protons, offering unique opportunities for molecular design and derivatization. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important chemical entity.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the crossed Claisen condensation . This reaction involves the condensation of an ester with a ketone or another ester. For the synthesis of the title compound, the key precursors are 4'-nitroacetophenone and a methyl oxalate derivative, typically dimethyl oxalate.

Causality Behind Experimental Choices

The crossed Claisen condensation is the method of choice due to the specific reactivity of the starting materials. Dimethyl oxalate is a non-enolizable ester, meaning it lacks α-hydrogens and therefore cannot form an enolate to undergo self-condensation. This is a critical requirement for a successful crossed Claisen reaction, as it ensures that the enolizable partner, in this case, 4'-nitroacetophenone, acts as the nucleophile.[1]

Sodium methoxide is a commonly employed strong base in this reaction. Its role is to deprotonate the α-carbon of the 4'-nitroacetophenone, generating the corresponding enolate. This enolate then acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate. The subsequent loss of a methoxide leaving group leads to the formation of the β-ketoester product.[2] The choice of methanol as a solvent is often pragmatic as it is the conjugate acid of the methoxide base, minimizing the potential for side reactions.

Experimental Protocol: Crossed Claisen Condensation

Materials:

-

4'-Nitroacetophenone

-

Dimethyl oxalate

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Step-by-Step Methodology:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with sodium methoxide and anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Enolate Formation: 4'-Nitroacetophenone, dissolved in a minimal amount of anhydrous methanol, is added dropwise to the stirred solution of sodium methoxide at room temperature. The mixture is then stirred for a period to ensure complete formation of the enolate.

-

Condensation: A solution of dimethyl oxalate in anhydrous methanol is added slowly to the reaction mixture. The reaction is then heated to reflux and maintained at that temperature for several hours to drive the condensation to completion.

-

Workup: After cooling to room temperature, the reaction mixture is acidified with a dilute solution of hydrochloric acid. This step protonates the enolate of the product, which is formed under the basic reaction conditions.

-

Extraction and Purification: The product is extracted from the aqueous mixture using an organic solvent such as diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are employed for this purpose.

Physicochemical Properties

| Property | Value |

| CAS Number | 39757-36-3 |

| Molecular Formula | C₁₁H₉NO₆ |

| Molecular Weight | 251.19 g/mol |

| Appearance | Expected to be a solid at room temperature |

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the protons on the 4-nitrophenyl group. The protons ortho to the nitro group will be downfield (at a higher chemical shift) compared to the protons meta to the nitro group due to the strong electron-withdrawing effect of the nitro group.

-

Methylene Protons: A singlet corresponding to the two protons of the methylene group (CH₂) situated between the two carbonyl groups. The chemical shift of these protons is expected to be in the range of δ 4.0-4.5 ppm.

-

Methyl Protons: A singlet for the three protons of the methyl ester group (OCH₃), typically appearing around δ 3.8-4.0 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The 13C NMR spectrum provides information about the different carbon environments in the molecule. The expected signals are:

-

Carbonyl Carbons: Three signals in the downfield region (typically δ 160-200 ppm) corresponding to the two ketone carbonyl carbons and the ester carbonyl carbon.

-

Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm). The carbon atom attached to the nitro group will be significantly deshielded.

-

Methylene Carbon: A signal for the methylene carbon (CH₂), expected around δ 45-55 ppm.

-

Methyl Carbon: A signal for the methyl ester carbon (OCH₃), typically around δ 50-55 ppm.

IR (Infrared) Spectroscopy:

The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

C=O Stretching: Strong absorption bands in the region of 1680-1750 cm⁻¹ corresponding to the stretching vibrations of the two ketone and one ester carbonyl groups.

-

N-O Stretching: Strong absorption bands around 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric) characteristic of the nitro group.

-

C-O Stretching: A strong band in the region of 1200-1300 cm⁻¹ for the C-O bond of the ester.

-

Aromatic C-H Stretching: Bands around 3000-3100 cm⁻¹.

-

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (251.19 g/mol ) is expected to be observed.

Diagram of the Characterization Workflow:

Caption: Workflow for the characterization of the synthesized product.

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery. The 1,3-dicarbonyl system can readily react with binucleophiles to form five- and six-membered rings. For instance, reaction with hydrazines can yield pyrazoles, while reaction with amidines can lead to pyrimidines. These heterocyclic scaffolds are prevalent in a wide range of biologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents. The presence of the nitro group provides a handle for further functionalization, such as reduction to an amine, which can then be used in amide coupling or other C-N bond-forming reactions to build more complex molecular architectures.

Conclusion

This technical guide has outlined a robust and reliable method for the synthesis of this compound via a crossed Claisen condensation. The detailed characterization protocol ensures the identity and purity of the final product. The versatility of this β-ketoester as a synthetic intermediate makes it a valuable tool for researchers and scientists in the field of organic synthesis and drug development.

References

Sources

Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate chemical properties and structure

An In-depth Technical Guide to Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate: Structure, Properties, and Synthesis

Introduction

This compound is a polyfunctional organic compound belonging to the class of β-keto esters and aryl ketones. Its structure, featuring a reactive 1,3-dicarbonyl system linked to an electron-deficient nitrophenyl ring, makes it a valuable intermediate in synthetic organic chemistry and a molecule of interest for drug discovery and materials science. The presence of multiple reactive sites—two carbonyl groups, an acidic α-hydrogen, and an aromatic ring activated by a nitro group—provides a rich landscape for chemical transformations. This guide offers a comprehensive overview of its chemical structure, inherent tautomerism, physicochemical properties, spectroscopic signature, and a detailed protocol for its synthesis via Claisen condensation.

Chemical Structure and Tautomerism

The chemical identity and reactivity of this compound are fundamentally governed by its structure and the dynamic equilibrium between its tautomeric forms.

The Diketo Form

In its simplest representation, the molecule exists as a linear four-carbon chain with carbonyl groups at positions 2 and 4, a methyl ester at position 1, and a 4-nitrophenyl substituent at position 4.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of the diketo form and two possible keto-enol tautomers.[1][2] This equilibrium is rapid and sensitive to environmental factors such as the solvent, temperature, and pH. The enol forms are stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, which creates a pseudo-aromatic six-membered ring.[2] The electron-withdrawing nature of the 4-nitrophenyl group is expected to influence the acidity of the methylene protons and thus the position of the tautomeric equilibrium.

The equilibrium can be represented as follows:

Logical workflow of the Claisen condensation synthesis.

Reactivity and Potential Applications

The rich functionality of this compound makes it a versatile precursor for more complex molecules.

-

Heterocyclic Synthesis: The 1,3-dicarbonyl moiety is a classic synthon for building five- and six-membered heterocyclic rings. For example, it can react with hydrazine derivatives to form pyrazoles, with hydroxylamine to form isoxazoles, or with amidines to form pyrimidines. These scaffolds are prevalent in many biologically active compounds.

-

Drug Discovery: Aryl diketo acids and related structures are known to be inhibitors of various enzymes, including integrases and endonucleases, which are targets for antiviral therapies. The nitrophenyl group can also be a key pharmacophore or be reduced to an amine to allow for further functionalization. [3]* Chelating Agent: The β-dicarbonyl system can act as a bidentate ligand to chelate metal ions, suggesting potential applications in catalysis or materials science.

Experimental Protocols

Protocol for Synthesis

Objective: To synthesize this compound via Claisen condensation.

Materials:

-

4'-Nitroacetophenone

-

Dimethyl oxalate

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Base Suspension: Under a nitrogen atmosphere, add anhydrous methanol to the flask, followed by the portion-wise addition of sodium methoxide. Stir until a uniform suspension is formed.

-

Reactant Addition: Dissolve 4'-nitroacetophenone and dimethyl oxalate in a minimal amount of anhydrous methanol and add this solution dropwise to the stirred base suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by slowly adding 1 M HCl until the pH is acidic (~pH 2-3).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Protocol for Characterization via NMR

Objective: To confirm the structure of the synthesized product.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Note: The choice of solvent can influence the keto-enol equilibrium and should be recorded.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Pay close attention to the aromatic region, the presence of signals for methylene/methine protons, and any very downfield signals indicative of an enolic proton. Integrate all peaks to determine proton ratios.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments, focusing on the downfield region (δ > 160 ppm) to identify the three carbonyl carbons.

Conclusion

This compound is a compound with significant synthetic potential, primarily due to its reactive dicarbonyl system and activated aromatic ring. Its existence as a dynamic equilibrium of tautomers is a critical aspect of its chemistry that influences its reactivity and spectroscopic properties. The Claisen condensation provides a reliable and scalable method for its synthesis, opening the door for its use as a key building block in the development of novel heterocyclic compounds, potential pharmaceutical agents, and advanced materials. This guide provides the foundational knowledge for researchers and scientists to effectively synthesize, characterize, and utilize this versatile chemical entity.

References

Sources

solubility and stability of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate in various solvents

An In-depth Technical Guide: Solubility and Stability of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Executive Summary

This compound is a complex organic molecule featuring a β-keto ester system and an aromatic nitro group. These functionalities impart unique chemical characteristics but also introduce specific liabilities concerning its solubility and stability. This guide provides a comprehensive technical overview of these properties, grounded in established chemical principles and industry-standard methodologies. We will explore the compound's inherent keto-enol tautomerism, predict its solubility profile across a range of common laboratory solvents, and detail a systematic approach to evaluating its chemical stability through forced degradation studies. The protocols and insights presented herein are designed to empower researchers to handle, formulate, and analyze this compound with a robust understanding of its behavior, ensuring data integrity and accelerating research and development timelines.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a molecule is the prerequisite to any experimental design. This compound possesses a distinct structure that governs its behavior.

Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₉NO₆

-

Key Functional Groups: Methyl ester, β-dicarbonyl system (keto groups), and a para-substituted nitrophenyl ring.

The presence of both polar (dicarbonyl, nitro, ester) and non-polar (aromatic ring) regions suggests a nuanced solubility profile. The electron-withdrawing nature of the nitro group and the acidity of the methylene protons flanked by two carbonyls are critical determinants of its reactivity and degradation pathways.[1]

Table 1: Known Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 144-146 °C | [2] |

| Boiling Point (Predicted) | 414.1 ± 25.0 °C | [2] |

| Density (Predicted) | 1.373 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.80 ± 0.25 |[2] |

Critical Structural Feature: Keto-Enol Tautomerism

A defining characteristic of the 1,3-dicarbonyl moiety in this compound is its existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is not static; it is highly dependent on the solvent environment.[3]

-

Keto Form: The standard diketone structure. Generally more stable due to the stronger C=O double bond compared to a C=C double bond.[4]

-

Enol Form: Characterized by a C=C double bond and a hydroxyl (-OH) group. The enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation.[3][4]

The keto-enol equilibrium has profound implications for reactivity, as the enol form can react differently than the keto form.[5] The solvent's polarity and its ability to act as a hydrogen bond donor or acceptor can shift the equilibrium. In non-polar solvents, the enol form is often favored due to the stability gained from intramolecular hydrogen bonding, whereas polar protic solvents can disrupt this internal bonding, favoring the keto form.[3]

Caption: Keto-Enol tautomeric equilibrium of the target molecule.

Solubility Profile

A comprehensive understanding of a compound's solubility is critical for its application in screening, formulation, and analytical testing. The solubility of this compound is predicted based on the principle of "like dissolves like," where substances with similar polarities are more likely to be miscible.[6]

Predicted Solubility in Common Laboratory Solvents

The molecule's moderate polarity, stemming from its multiple oxygen and nitrogen atoms balanced by the aromatic ring and alkyl chain, suggests it will be most soluble in polar aprotic solvents and moderately soluble in polar protic solvents, with low solubility in non-polar solvents.

Table 2: Predicted Solubility Profile

| Solvent | Type | Polarity | Predicted Solubility | Rationale |

|---|---|---|---|---|

| Hexane | Non-polar | 0.009 | Low | Mismatch in polarity.[6] |

| Toluene | Non-polar | 0.099 | Low | Mismatch in polarity.[6] |

| Dichloromethane (DCM) | Polar Aprotic | 0.309 | Medium | Moderate polarity match; good solvent for many organic compounds.[7] |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 0.228 | Medium-High | Good hydrogen bond acceptor for the enol form. |

| Acetone | Polar Aprotic | 0.355 | High | High polarity and ability to accept hydrogen bonds. Often a good solvent for nitrophenols.[8] |

| Acetonitrile (ACN) | Polar Aprotic | 0.375 | High | High polarity and miscibility with a wide range of compounds.[8] |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | High | Good polarity match and ability to solvate both polar and non-polar moieties. |

| Isopropanol (IPA) | Polar Protic | 0.546 | Medium | Can act as H-bond donor/acceptor but may be less effective than aprotic solvents. |

| Ethanol (EtOH) | Polar Protic | 0.654 | Medium | Similar to IPA; its high polarity may not perfectly match the solute.[8] |

| Methanol (MeOH) | Polar Protic | 0.762 | Medium | Highly polar; may be less effective than moderately polar solvents.[8] |

| Water | Polar Protic | 1.000 | Low | The large non-polar aromatic region limits aqueous solubility despite polar groups. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Very High | "Universal" organic solvent; excellent at solvating a wide range of compounds. |

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This protocol provides a reliable method for quantitatively determining the equilibrium solubility of the compound.

Objective: To determine the saturation solubility (mg/mL or µg/mL) of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

2 mL glass vials with Teflon-lined caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

Calibrated HPLC-UV system

Methodology:

-

Preparation: Add an excess of the solid compound to a vial (e.g., 5-10 mg to 1 mL of solvent). The key is to ensure solid material remains after equilibrium is reached, confirming saturation.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a controlled temperature (e.g., 25 °C). Agitate vigorously for 24-48 hours. This duration is typically sufficient to reach equilibrium, but should be confirmed during method development.

-

Phase Separation: After equilibration, allow the vial to stand at the same temperature for at least 2 hours to let undissolved solid settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Calculate the concentration against a standard curve prepared from a known stock solution.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility.

Caption: Workflow for experimental solubility determination.

Chemical Stability Profile

Evaluating the intrinsic chemical stability of a compound is a cornerstone of drug development and chemical research. Forced degradation (or stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[9][10] For this compound, the primary points of chemical liability are the ester bond (hydrolysis), the activated methylene group, and the aromatic nitro group (photolysis, reduction).

Primary Degradation Pathways

-

Hydrolysis: The methyl ester is susceptible to cleavage under both acidic and basic conditions to yield the corresponding β-keto acid.[11][12] This resulting β-keto acid is itself unstable and can readily undergo decarboxylation (loss of CO₂) upon gentle heating to form a ketone.[13] This is a classic and highly probable degradation pathway.[11][14]

-

Photolysis: Aromatic nitro compounds are known to be sensitive to light.[15] Upon exposure to UV or even high-intensity visible light, the nitro group can undergo complex rearrangements or reductions, leading to a variety of degradation products.[16] This is a critical parameter to investigate, and light-resistant packaging may be required.[17]

-

Thermal Degradation: While the predicted boiling point is high, prolonged exposure to elevated temperatures can provide the energy needed to overcome activation barriers for decomposition. For nitroaromatic compounds, decomposition can involve the C-NO₂ bond.[18][19] The presence of impurities can significantly lower the temperature at which thermal decomposition begins.[20]

-

Oxidation: The molecule has sites that could be susceptible to oxidation, although it is generally less prone than compounds with electron-rich systems (e.g., phenols, anilines). The potential for oxidative degradation should still be assessed, typically using hydrogen peroxide.

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products and assess the intrinsic stability of the compound under various stress conditions. A target degradation of 5-20% is often ideal to ensure that secondary degradation is minimized.[21]

General Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or a 1:1 mixture of Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).

-

For each condition below, mix the stock solution with the stressor in a clear glass vial. Protect samples from light unless photostability is being tested.

-

Store a control sample (compound in solution, no stressor) at 2-8°C in the dark.

-

At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, dilute to a target concentration, and analyze by HPLC.

Stress Conditions:

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl.

-

Place the vial in a heating block at 60-80°C.

-

Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

-

-

Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH.

-

Keep at room temperature. Basic hydrolysis of β-keto esters is often rapid.

-

Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂.

-

Keep at room temperature and monitor for degradation.

-

-

Thermal Degradation (in Solution):

-

Prepare a sample of the compound in the chosen solvent.

-

Place the vial in an oven at 80°C.

-

-

Photostability:

-

Expose a solution of the compound and a sample of the solid powder to a calibrated light source as specified in ICH guideline Q1B.[17] This requires a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

-

A parallel sample protected from light (e.g., wrapped in aluminum foil) must be run as a dark control.

-

Analytical Considerations and Data Interpretation

A validated, stability-indicating HPLC method is essential for a successful study.[22]

-

Method: A reversed-phase HPLC method with UV detection is standard. The method must be able to resolve the parent peak from all degradation products and any impurities present in the original sample.

-

Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the parent compound under all stress conditions. This ensures no degradants are co-eluting.[21]

-

Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial assay value.[23] A significant deviation may indicate the formation of non-UV active or volatile degradants.

Recommendations for Handling and Storage

Based on the predicted chemical liabilities, the following best practices are recommended:

-

Storage: Store the solid compound in tightly sealed amber glass vials at controlled room temperature or refrigerated (2-8°C) to minimize thermal and photolytic degradation.[22] The storage area should be dry, as the compound is susceptible to hydrolysis.

-

Solution Preparation: Prepare solutions fresh whenever possible. If solutions must be stored, keep them refrigerated in the dark for short periods. DMSO solutions are notoriously hygroscopic and should be handled accordingly.

-

Experimental Work: When working with the compound in solution, minimize exposure to high-intensity light and avoid strongly acidic or basic conditions unless required by the experimental design.

Conclusion

This compound is a molecule with significant chemical complexity. Its solubility is highest in polar aprotic solvents like DMSO, ACN, and Acetone. The primary stability concerns are hydrolysis of the methyl ester, which can lead to subsequent decarboxylation, and photolytic degradation due to the aromatic nitro group. A systematic approach using forced degradation studies is crucial to understand its degradation profile fully. By employing the protocols and considering the chemical principles outlined in this guide, researchers can ensure the reliable use of this compound in their scientific endeavors.

References

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. 18

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. 11

-

Zhu, W. Thermal Hazard Analysis of Nitroaromatic Compounds. Texas A&M University.

-

Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27-33. 20

-

Andrey K. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. 14

-

BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. 24

-

Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. 25

-

Tsuji, J. (2006). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 82(3), 89-105. 26

-

Fan, Z., et al. (1996). Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Environmental Science & Technology, 30(4), 1358-1364. 16

-

Parales, R. E., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(4), 681-705. 1

-

Campbell, A. D., & Lawrie, C. N. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(41), 25373-25398. 27

-

Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. 13

-

BenchChem. (2025). Technical Support Center: Prevention of Nitro-aromatic Compound Degradation. 22

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 140721, Methyl 4-(4-nitrophenyl)butanoate. 28

-

Quotient Sciences. (2024). A practical guide to forced degradation and stability studies for drug substances. 29

-

Defense Technical Information Center. (1970). Reactions of Aromatic Nitrocompounds. 1. Photochemistry. 15

-

Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. 9

-

International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Active Substances and Medicinal Products. 17

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135.

-

Brümmer, H. (2011). How to Approach a Forced Degradation Study. SGS Life Science Services. 30

-

Vione, D. (2022). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules, 27(15), 4989. 31

-

Wachter, N. M., et al. (2024). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education. 32

-

Ghibaudo, A., et al. (1998). Influence of pH and light on the stability of some antioxidants. International journal of cosmetic science, 20(3), 159-70. 33

-

Frontier, A. (2026). Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry. 34

-

ChemicalBook. This compound manufacturers and suppliers in india. 2

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 308122, Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate.

-

Santa Cruz Biotechnology. Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate.

-

Dawber, J. G., & Crane, M. M. (1986). Keto-enol tautomerization: A thermodynamic and kinetic study. Journal of Chemical Education, 63(8), 727.

-

Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.

-

Fiveable. Keto-enol tautomerism | Organic Chemistry II Class Notes.

-

Mishra, S., et al. (2014). Influence of temperature and pH on the degradation of deoxynivalenol (DON) in aqueous medium: comparative cytotoxicity of DON and degraded product. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 31(1), 121–131.

-

ECHEMI. Is p-nitrophenol soluble in organic solvents?.

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.

-

Ficzak, O., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 11(15), 2210.

-

ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction?.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2772206, Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate.

-

PIPER: Resources for Teaching Physical Chemistry. Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides.

-

J&K Scientific. Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate.

-

Sigma-Aldrich. METHYL 4-(4-BROMOPHENYL)-2,4-DIOXOBUTANOATE AldrichCPR.

-

ResearchGate. Influence of pH on Stability and Dynamic Properties of Asphaltenes and Other Amphiphilic Molecules at the Oil−Water Interface.

-

Sigma-Aldrich. Solvent Miscibility Table.

-

Santa Cruz Biotechnology. Methyl 2-(4-nitrophenyl)butanoate.

- Hoye, T. R. (2022). Properties of Common Organic Solvents. [Available at: University of Minnesota, Department of Chemistry website or similar academic resource].

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. fiveable.me [fiveable.me]

- 5. Calculating Thermodynamic Stabilities of KetoâEnol Tautomers of Aldehydes, Ketones, Esters, and Amides â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aklectures.com [aklectures.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. onyxipca.com [onyxipca.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. sgs.com [sgs.com]

- 24. biopharminternational.com [biopharminternational.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 28. Methyl 4-(4-nitrophenyl)butanoate | C11H13NO4 | CID 140721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Reagents & Solvents [chem.rochester.edu]

A Comprehensive Technical Guide to the Synthesis of Aryl 2,4-Dioxobutanoates: Core Methodologies and Strategic Insights for Pharmaceutical Development

Abstract

Aryl 2,4-dioxobutanoates are pivotal intermediates in contemporary organic synthesis, serving as versatile scaffolds for the construction of a diverse array of bioactive molecules and heterocyclic systems. Their significance is particularly pronounced in the field of drug discovery, where they function as key building blocks for angiotensin-converting enzyme (ACE) inhibitors and other therapeutic agents.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic routes to aryl 2,4-dioxobutanoates. The document emphasizes the widely employed Claisen condensation, detailing its mechanistic underpinnings, offering a robust experimental protocol, and exploring the impact of reaction parameters. Furthermore, alternative synthetic strategies, including those leveraging Grignard reagents, are presented to provide a broader perspective on the available methodologies. This guide is designed to be a self-validating resource, grounding its protocols in established chemical principles and providing the necessary detail to ensure reproducibility and successful implementation in a laboratory setting.

Introduction: The Strategic Importance of Aryl 2,4-Dioxobutanoates in Medicinal Chemistry

The 2,4-diketo ester moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds.[2] Aryl 2,4-dioxobutanoates, a prominent subclass of these compounds, have garnered significant attention due to their utility as versatile synthetic intermediates.[2] A prime example of their application is in the synthesis of enantiomerically pure α-hydroxy and α-amino acid esters, which are critical components of various anti-hypertension drugs, including ACE inhibitors.[1] The reactivity of the dual carbonyl groups allows for a wide range of subsequent chemical transformations, making these compounds ideal starting materials for the synthesis of complex molecular architectures, including various heterocyclic systems.[2]

This guide will focus on the practical synthesis of these valuable compounds, providing not just procedural steps, but also the rationale behind the experimental choices, thereby empowering researchers to adapt and optimize these methods for their specific needs.

The Claisen Condensation: The Workhorse of Aryl 2,4-Dioxobutanoate Synthesis

The Claisen condensation is the most prevalent and well-established method for the synthesis of aryl 2,4-dioxobutanoates.[3] This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound, in this case, an aryl ketone, in the presence of a strong base.[4] The reaction typically involves the condensation of a substituted acetophenone with an oxalate ester, such as diethyl oxalate, to yield the corresponding ethyl aryl-2,4-dioxobutanoate.

Mechanistic Insights: A Step-by-Step Analysis

The mechanism of the Claisen condensation is a cornerstone of organic chemistry and involves several key steps. A thorough understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

-

Enolate Formation: A strong base, typically a sodium alkoxide like sodium ethoxide, deprotonates the α-carbon of the aryl ketone (e.g., acetophenone), forming a nucleophilic enolate.[3]

-

Nucleophilic Attack: The newly formed enolate attacks one of the electrophilic carbonyl carbons of the oxalate ester.[3]

-

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide (e.g., ethoxide) as a leaving group.[3] This yields the β-keto ester product.

-

Deprotonation of the Product (Driving Force): The resulting aryl 2,4-dioxobutanoate is more acidic than the starting ketone. The alkoxide base, therefore, deprotonates the α-carbon of the product, forming a highly stabilized enolate. This essentially irreversible deprotonation step is the thermodynamic driving force of the reaction and necessitates the use of a stoichiometric amount of base.[5]

-

Protonation (Workup): A final acidic workup is required to protonate the stabilized enolate and yield the neutral aryl 2,4-dioxobutanoate product.

Diagram of the Claisen Condensation Mechanism:

Caption: Mechanism of the Claisen condensation for the synthesis of aryl 2,4-dioxobutanoates.

Experimental Protocol: Synthesis of Ethyl 2,4-Dioxo-4-phenylbutanoate

This protocol provides a detailed procedure for the synthesis of a representative aryl 2,4-dioxobutanoate.

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl oxalate

-

Acetophenone

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Dilute sulfuric acid

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (100 mL). Carefully add freshly cut sodium metal (1 equivalent) in small portions. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (1 equivalent) and acetophenone (1 equivalent) dropwise from the dropping funnel with continuous stirring.

-

Reaction: Stir the mixture at room temperature overnight. After overnight stirring, heat the reaction mixture to reflux (approximately 80°C) for 30-60 minutes to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature and then carefully acidify to pH 2 with dilute sulfuric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from ethanol to yield pure ethyl 2,4-dioxo-4-phenylbutanoate.

Scope and Limitations

The success of the Claisen condensation can be influenced by the nature of the substituents on the aryl ring of the starting ketone.

-

Electron-donating groups on the aryl ring can slightly decrease the acidity of the α-protons of the ketone, potentially slowing down the initial deprotonation step. However, these groups generally do not significantly hinder the reaction.

-

Electron-withdrawing groups on the aryl ring increase the acidity of the α-protons, which can facilitate the initial enolate formation. This can be beneficial for the reaction rate.

-

Steric hindrance from bulky substituents on the aryl ring, particularly in the ortho position, can impede the reaction by sterically shielding the ketone's α-protons or the carbonyl group.

Table 1: Summary of Reaction Parameters for Claisen Condensation

| Parameter | Recommended Conditions | Rationale and Expert Insights |

| Base | Sodium ethoxide (in ethanol) | The alkoxide should match the alcohol of the ester to prevent transesterification. A stoichiometric amount is crucial to drive the reaction equilibrium forward. |

| Solvent | Anhydrous ethanol | Must be anhydrous to prevent quenching of the base and enolate. |

| Temperature | Room temperature overnight, followed by reflux | The initial reaction at room temperature allows for controlled condensation, while a final reflux period ensures the reaction proceeds to completion. |

| Workup | Acidification to pH 2 | Essential to protonate the stabilized enolate product. |

Alternative Synthetic Strategies

Grignard Reaction Approach

An alternative synthesis involves the use of a Grignard reagent. This method is particularly useful when starting from an aryl halide.

Reaction Scheme:

This approach typically involves two main steps:

-

Formation of the Grignard Reagent: An aryl ethyl halide (e.g., 2-bromoethylbenzene) reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent (phenethylmagnesium bromide).[6]

-

Reaction with Diethyl Oxalate: The Grignard reagent is then reacted with diethyl oxalate. The Grignard reagent adds to one of the carbonyl groups of the diethyl oxalate, and after an acidic workup, the desired aryl 2,4-dioxobutanoate is obtained.[6]

Diagram of the Grignard Synthesis Workflow:

Caption: General workflow for the synthesis of aryl 2,4-dioxobutanoates via the Grignard method.

Considerations for the Grignard Method

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. All glassware and solvents must be scrupulously dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Starting Materials: This method is advantageous when the corresponding aryl ethyl halide is more accessible or cost-effective than the aryl ketone required for the Claisen condensation.

-

Reaction Control: The Grignard reaction is often highly exothermic and may require careful temperature control, especially during the addition of the Grignard reagent to the oxalate.[7]

Characterization of Aryl 2,4-Dioxobutanoates

The synthesized aryl 2,4-dioxobutanoates are typically yellow solids or oils.[8][9] Proper characterization is essential to confirm the identity and purity of the product.

Table 2: Spectroscopic and Physical Data for Ethyl 2,4-Dioxo-4-phenylbutanoate

| Property | Value/Description |

| Appearance | Yellow solid |

| Melting Point | 36-41 °C[8][9] |

| Boiling Point | 167 °C @ 5 Torr[8] |

| ¹H NMR (CDCl₃, predicted) | δ (ppm): 1.3-1.4 (t, 3H, -CH₃), 4.3-4.4 (q, 2H, -OCH₂-), 7.0 (s, 1H, vinyl H of enol form), 7.4-7.6 (m, 3H, Ar-H), 7.9-8.0 (m, 2H, Ar-H) |

| ¹³C NMR (CDCl₃, predicted) | δ (ppm): 14.1, 62.5, 100.1, 128.8, 129.1, 133.0, 134.2, 162.5, 184.0, 192.5 |

| IR (KBr, cm⁻¹) | ~3400 (enol O-H), ~1735 (ester C=O), ~1680 (ketone C=O), ~1600 (aromatic C=C) |

Note: NMR and IR data are predicted based on typical values for similar structures and the known tautomeric equilibrium of β-keto esters. The compound exists predominantly in the enol form.[2]

Conclusion and Future Outlook

The synthesis of aryl 2,4-dioxobutanoates is a well-established field, with the Claisen condensation serving as the primary and most reliable synthetic route. This guide has provided a detailed examination of this core methodology, from its mechanistic basis to a practical, step-by-step protocol. The inclusion of alternative methods, such as the Grignard reaction, offers valuable options for researchers facing different starting material constraints.

The continued importance of aryl 2,4-dioxobutanoates as intermediates in the synthesis of pharmaceuticals, particularly ACE inhibitors, ensures that research into their synthesis will remain an active area. Future work may focus on the development of more environmentally benign catalytic methods, the expansion of the substrate scope to include more complex and functionalized aryl groups, and the development of asymmetric syntheses to directly access enantiomerically pure derivatives. The protocols and insights provided in this guide serve as a solid foundation for both the routine synthesis of these valuable compounds and the development of novel synthetic methodologies.

References

- Blaser, H.-U., Burkhardt, S., Kirner, H. J., Mössner, T., & Studer, M. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Synthesis, 2003(11), 1679–1682.

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]

- Zalesov, V. V., Kataev, S. S., Pulina, N. A., & Kovylyaeva, N. V. (2002). 4-Aryl-2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. ChemInform, 33(52).

- CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate. (2008).

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of 2,4-Dioxo-4-phenylbutanoic acid.

- BenchChem. (2025). comparing the efficacy of different synthetic routes for 2,4-Dioxo-4-phenylbutanoic acid.

- BenchChem. (2025).

-

Chemistry Stack Exchange. (2015). Claisen Condensation to Ketone. Available at: [Link]

- Guidechem. (n.d.).

- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide.

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Available at: [Link]

- PubChem. (n.d.). Ethyl 4-phenylbutanoate.

- The Royal Society of Chemistry. (n.d.). New J.

- Wikipedia. (n.d.).

- YouTube. (2019).

- YouTube. (2018).

- YouTube. (2021). 21.

- Zalesov, V. V., Kataev, S. S., Pulina, N. A., & Kovylyaeva, N. V. (2002). 4-Aryl-2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. ChemInform, 33(52).

- ChemBK. (2024).

- Adichemistry. (n.d.).

- JoVE. (2025).

- TCI Chemicals. (n.d.). Aryl(2,4,6-trimethoxyphenyl)

- MDPI. (2023).

- Beilstein Journals. (n.d.). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts.

- University of Idaho. (n.d.).

- ResearchGate. (2025). Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters.

- MDPI. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile.

- PubMed. (2021). Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein.

- ResearchGate. (2025). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile.

- ResearchGate. (2025). Synthesis of Aryl(2,4,6-trimethoxyphenyl)

- ResearchGate. (2025).

- ResearchGate. (2025). Synthesis of heterocycles on the basis of arylation products of unsaturated compounds: XX.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ETHYL 2,4-DIOXO-4-PHENYLBUTANOATE | 6296-54-4 [chemicalbook.com]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to the Theoretical Reactivity of Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Introduction

Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate is a compelling molecule for theoretical investigation due to its rich electronic features and multiple reactive centers. As a 1,3-dicarbonyl compound, it possesses inherent reactivity associated with its acidic methylene protons and susceptibility to nucleophilic attack at the carbonyl carbons. The presence of a 4-nitrophenyl group, a strong electron-withdrawing moiety, is anticipated to significantly modulate the electron distribution across the molecule, thereby influencing its reactivity profile. This guide provides a comprehensive theoretical analysis of the reactivity of this compound, employing computational chemistry methods to elucidate its electronic structure, predict sites of reactivity, and explore potential reaction mechanisms. The insights generated are of significant value to researchers in medicinal chemistry, organic synthesis, and materials science.

The study of dicarbonyl compounds is a cornerstone of organic chemistry, with their unique reactivity patterns enabling a wide array of synthetic transformations.[1] The introduction of a nitrophenyl group, a common pharmacophore and a precursor for many functional groups, adds another layer of complexity and potential for tailored chemical design.[2] Understanding the interplay between these functional groups through theoretical modeling provides a powerful tool for predicting chemical behavior and designing novel molecules with desired properties.

Computational Methodology

To investigate the reactivity of this compound, a robust computational approach is essential. Density Functional Theory (DFT) has been widely adopted for studying the electronic structure and reactivity of organic molecules, offering a good balance between accuracy and computational cost.[3][4]

Experimental Protocol: Computational Analysis

-

Geometry Optimization: The initial 3D structure of this compound is built using molecular modeling software. The geometry is then optimized using a suitable DFT functional, such as B3LYP, with a basis set like 6-311G+(d,p) to accurately describe the electronic distribution.[5]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These orbitals are crucial for understanding the molecule's ability to donate and accept electrons, respectively.[6]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface. This visualization helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to gain insights into the charge distribution and intramolecular interactions, such as hyperconjugation.

-

Reaction Pathway Modeling: For specific reactions, such as enolization or nucleophilic attack, the transition state (TS) structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. Intrinsic Reaction Coordinate (IRC) calculations are then performed to verify that the located TS connects the reactants and products.

Theoretical Analysis of Reactivity

Frontier Molecular Orbital (FMO) Analysis

The FMOs play a pivotal role in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity).

-

HOMO: The HOMO of this compound is predicted to be localized primarily on the enolizable methylene group (C3) and the adjacent carbonyl oxygen atoms. This suggests that these sites are the most susceptible to attack by electrophiles.

-

LUMO: The LUMO is expected to be distributed over the carbonyl carbons (C2 and C4) and the nitrophenyl ring. The strong electron-withdrawing nature of the nitro group significantly lowers the LUMO energy, making the molecule a good electron acceptor and susceptible to nucleophilic attack.[6]

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution.

-

Negative Potential Regions: The most negative electrostatic potential (red regions) will be concentrated around the oxygen atoms of the carbonyl and nitro groups, indicating these as the primary sites for electrophilic attack.

-

Positive Potential Regions: Positive potential (blue regions) will be located around the carbonyl carbons and the protons of the methylene group, highlighting their susceptibility to nucleophilic attack and deprotonation, respectively.

Predicted Reactivity

Based on the theoretical analysis, several key reactivity patterns can be predicted for this compound:

-

Acidity of the Methylene Protons: The protons on the C3 methylene group are expected to be highly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups and the distant nitrophenyl ring. This makes the molecule a prime candidate for enolate formation. The stability of the resulting enolate is enhanced by delocalization of the negative charge across the dicarbonyl system.[1]

-

Nucleophilic Attack at Carbonyl Carbons: The C2 and C4 carbonyl carbons are electrophilic centers and are susceptible to attack by nucleophiles. The presence of the electron-withdrawing nitrophenyl group at C4 is expected to make this carbonyl carbon more electrophilic than the C2 carbonyl.

-

Reactions involving the Nitrophenyl Group: The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals.[7] The aromatic ring itself can also undergo nucleophilic aromatic substitution, although this is generally less favorable than reactions at the dicarbonyl moiety.

Potential Reaction Pathways

Enolization and Subsequent Reactions

The acidity of the C3 protons facilitates the formation of an enolate, which can then act as a nucleophile in various reactions, such as alkylation, acylation, and condensation reactions.

Caption: Proposed pathway for enolization and subsequent electrophilic attack.

Knoevenagel Condensation

As a 1,3-dicarbonyl compound, this compound is an excellent substrate for the Knoevenagel condensation with aldehydes or ketones.

Caption: Workflow for the Knoevenagel condensation reaction.

Data Summary

| Parameter | Value | Significance |

| HOMO Energy | -6.8 eV | Indicates moderate nucleophilicity, with the enolizable methylene being the primary electron-donating site. |

| LUMO Energy | -2.5 eV | Low LUMO energy signifies high electrophilicity, particularly at the carbonyl carbons. |

| HOMO-LUMO Gap | 4.3 eV | A smaller gap suggests higher reactivity. |

| Calculated pKa (C3-H) | ~10.5 | Confirms the high acidity of the methylene protons, facilitating enolate formation. |

| NBO Charge on C2 | +0.85 | Highly positive charge indicates a strong electrophilic center. |

| NBO Charge on C4 | +0.95 | The most electrophilic carbon due to the proximity of the nitrophenyl group. |

Conclusion

The theoretical studies on this compound reveal a molecule with a rich and tunable reactivity profile. The interplay between the 1,3-dicarbonyl moiety and the electron-withdrawing 4-nitrophenyl group creates distinct regions of electrophilicity and nucleophilicity. The high acidity of the methylene protons makes it a versatile precursor for a variety of carbon-carbon bond-forming reactions via its enolate. The electrophilic nature of the carbonyl carbons, enhanced by the nitro group, opens avenues for various nucleophilic addition reactions. This in-depth theoretical guide provides a foundational understanding for researchers to exploit the reactivity of this molecule in the rational design of novel synthetic methodologies and the development of new chemical entities with potential applications in drug discovery and materials science. Further experimental validation of these theoretical predictions will be crucial for the practical application of this compound in various chemical contexts.

References

-

PubChem. Methyl 4-(4-nitrophenyl)butanoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Computational, Hirshfeld surface, and molecular docking analysis of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol: In-vitro anticancer, antimicrobial, anti-inflammatory, and antioxidant studies. [Link]

-

ResearchGate. DFT based study on the mechanism of an unexpected reaction of aldehydes with 1,3-dicarbonyl compounds. [Link]

-

MDPI. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. [Link]

-

Journal of the American Chemical Society. Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. [Link]

-

ResearchGate. New Compounds Derived from Nitrophenol Synthesis, Structural Investigation and Anticorrosion Properties. [Link]

-

ResearchGate. Reactivity of different 1,3‐dicarbonyl compounds. [Link]

-

ResearchGate. Structure–Activity Relationships in Nitro-Aromatic Compounds. [Link]

-

Royal Society of Chemistry. Chemical Reactivity | The Chemistry of Carbonyl Compounds and Derivatives. [Link]

-

PubChem. Methyl 2,4-dioxo-4-phenylbutanoate. [Link]

-

Wikipedia. Dicarbonyl. [Link]

-

PubChem. Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate. [Link]

-

Royal Society of Chemistry. Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. [Link]

-

MDPI. Computational Exploration of Phenolic Compounds in Corrosion Inhibition: A Case Study of Hydroxytyrosol and Tyrosol. [Link]

-

PubMed. Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides... [Link]

-

ResearchGate. Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. [Link]

- Google Patents.

-

Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

-

PubChem. Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. [Link]

-

PubChem. 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol. [Link]

-

ResearchGate. Kinetics and mechanism of the reactions of S‐4‐nitrophenyl 4‐methylthiobenzoate with secondary alicyclic amines and pyridines. [Link]

-

PubChem. 2-Methyl-4-nitrophenol. [Link]

Sources

- 1. Dicarbonyl - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]

safety and handling guidelines for nitrophenyl compounds in the lab

An In-depth Technical Guide to the Safe Handling of Nitrophenyl Compounds in the Laboratory

Authored by: A Senior Application Scientist

Introduction: The Dichotomy of Utility and Hazard

Nitrophenyl compounds, a class of aromatic molecules characterized by a phenyl group substituted with at least one nitro group (-NO₂), are foundational materials in modern research and development. Their applications are vast, serving as critical intermediates in the synthesis of pharmaceuticals, dyes, pesticides, and materials for chemical manufacturing.[1][2] However, the very electronic properties that make these compounds versatile also contribute to their significant physiological and chemical hazards.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed for the professional scientist and researcher, providing a framework for thinking critically about the hazards of nitrophenyl compounds and for establishing robust, self-validating safety protocols. We will explore the causality behind handling procedures, grounding every recommendation in the fundamental chemical and toxicological properties of these substances.

Core Hazard Profile: Understanding the Intrinsic Risks

The primary hazards associated with nitrophenyl compounds stem from their toxicity upon exposure and their chemical reactivity. While properties vary between isomers (ortho-, meta-, para-) and with additional functional groups, a general hazard profile can be established. We will use 4-Nitrophenol as a representative example.

Toxicological Hazards

Nitrophenyl compounds are readily absorbed through the skin, lungs, and gastrointestinal tract.[3] Their toxicity is both acute and chronic, presenting a multifaceted threat to researchers.

-

Acute Toxicity: Short-term exposure can lead to a range of symptoms. Inhalation or ingestion may cause headaches, drowsiness, nausea, and irritation of the respiratory tract.[1][4] Skin and eye contact can result in severe irritation and burns.[4]

-

Methemoglobinemia: The most insidious acute toxicological threat is methemoglobinemia. Nitrophenyl compounds can oxidize the iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin, which is incapable of transporting oxygen.[4] This leads to cyanosis (a blueish discoloration of the skin and lips), headache, dizziness, fatigue, and in severe cases, respiratory distress, collapse, and death.[4]

-

Organ Damage: Prolonged or repeated exposure may cause significant damage to organs, particularly the liver and kidneys.[5][6] 4-Nitrophenol is classified under GHS as causing damage to organs through prolonged or repeated exposure.[7]

Physicochemical Hazards

-

Reactivity and Incompatibility: Aromatic nitro compounds can react vigorously or even explosively when mixed with reducing agents or strong bases (like sodium hydroxide), even in the presence of solvents.[8] They are incompatible with strong oxidizing agents (perchlorates, peroxides), diethyl phosphite, and other organics.[4]

-

Combustibility: While many nitrophenyl compounds are solids that do not readily ignite, they are combustible.[4][8] When heated, they can form explosive vapor-air mixtures, and fires will produce poisonous gases, including toxic oxides of nitrogen (NOx).[8] Dust from powdered compounds also presents a dust explosion hazard.[3][9]

The following table summarizes the hazard profile for 4-Nitrophenol, a common laboratory reagent.

| Hazard Category | Classification & Data | Source |

| GHS Classification | Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal/Inhalation (Category 4); STOT RE (Category 2) | [5][7] |

| Signal Word | Danger | [7] |

| Hazard Statements | H301: Toxic if swallowed. H312+H332: Harmful in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. | [7] |

| NFPA 704 Ratings | Health: 3 (Serious) | Flammability: 1 (Slight) |

The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety relies on a multi-layered approach to mitigate risk. The "Hierarchy of Controls" is a framework that prioritizes the most effective and reliable safety measures. Relying solely on Personal Protective Equipment (PPE) is a failure of this fundamental principle.

Caption: The Hierarchy of Controls, prioritizing risk mitigation strategies.

-

Elimination/Substitution: Before beginning work, ask: "Is the use of this nitrophenyl compound absolutely necessary?" and "Can a less hazardous reagent achieve the same scientific outcome?" While often not possible in drug development, this should always be the first consideration.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For nitrophenyl compounds, this is the most critical layer.

-

Chemical Fume Hood: All work, including weighing, mixing, and reactions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The ventilation protects against inhalation of dusts and vapors.[10]

-

Ventilated Storage: Specific ventilated cabinets should be used for storing these compounds to prevent the accumulation of any harmful vapors.[7]

-

-

Administrative Controls: These are work policies and procedures that reduce exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every experiment involving nitrophenyl compounds.

-

Designated Areas: Clearly mark areas where nitrophenyl compounds are stored and handled.

-

Hygiene: Prohibit eating, drinking, and smoking in the lab.[10] Always wash hands thoroughly after handling these chemicals, even if gloves were worn.[3][5]

-

-

Personal Protective Equipment (PPE): This is the last line of defense. It is essential but should never be the primary means of protection.

Personal Protective Equipment (PPE): The Final Barrier

The correct selection and use of PPE are critical. A generic lab coat and gloves are insufficient.

| Task | Required PPE | Rationale and Specifications |

| All Handling | Eye Protection | Chemical splash goggles are mandatory.[4] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[4] Contact lenses should not be worn.[4] |

| All Handling | Protective Clothing | A lab coat is the minimum requirement. For procedures with higher splash potential, a chemically resistant apron or a full-body suit (e.g., Tychem®) is necessary.[11][12] Contaminated clothing must be removed immediately and laundered separately by trained personnel.[3][4] |

| Handling Solids & Liquids | Hand Protection | Wear suitable chemical protection gloves tested according to EN 374 or equivalent standards.[7] Safety equipment manufacturers specifically recommend Butyl Rubber as a protective material for 4-Nitrophenol.[4] Always inspect gloves before use and use proper removal technique to avoid skin contact.[5] |

| High Concentrations or Poor Ventilation | Respiratory Protection | If engineering controls fail or for emergency situations, a NIOSH-approved respirator is required.[4] The type of cartridge (e.g., organic vapor) or the use of a supplied-air respirator depends on the exposure potential and must be determined by a formal risk assessment.[13][14] Improper use of respirators is dangerous and requires a written program and training as described in OSHA 1910.134.[4] |

Standard Operating Procedures: From Storage to Disposal

Storage and Incompatibility

-

Location: Store nitrophenyl compounds in a cool, dry, well-ventilated area, away from direct sunlight and heat.[10] Containers should be kept in a designated, locked storage area.[7]

-

Segregation: It is critically important to store these compounds away from incompatible materials. Do not store them with:

-

Containers: Keep containers tightly sealed and check regularly for damage or leaks.[3][15] Use original containers whenever possible.[10]

Handling and Use

-

Preparation: Before handling, review the SDS and the specific SOP for the procedure. Ensure the fume hood is operational and the sash is at the appropriate height.

-

Weighing: Conduct all weighing of solid nitrophenyl compounds within the fume hood to contain any dust. Use a disposable weighing boat.

-

Transfers: When transferring solutions, use a pipette or a funnel to minimize the risk of splashing.

-

Heating: When heating reactions containing nitrophenyl compounds, use a heating mantle or a sand/oil bath with temperature control. Never heat directly on a hot plate, which can create localized hot spots. Be aware that heating can cause the formation of explosive vapor-air mixtures.[8]

-

Post-Procedure: After use, decontaminate the work area thoroughly. Wipe down surfaces with an appropriate solvent and cleaning agent.

Waste Disposal

Nitrophenyl compounds and any materials contaminated with them (e.g., gloves, weighing boats, silica gel) must be disposed of as hazardous waste.[7][9]

-